molecular formula C17H19N3O3S B2627928 2-(4-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 941879-70-5

2-(4-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No. B2627928
CAS RN: 941879-70-5
M. Wt: 345.42
InChI Key: MIMIEPDENFVGRQ-UHFFFAOYSA-N
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Description

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They have been found to have various pharmaceutical applications, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Synthesis Analysis

The synthesis of thiazoles involves several artificial paths and varied physico-chemical factors . For instance, aryl thiazoles were prepared and evaluated for their anticancer actions . The (thiazol-2-yl)hydrazones were prepared and elucidated via elemental analytical .


Molecular Structure Analysis

Thiazoles are planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles have shown similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthetic Pathways and Derivatives

  • Heterocyclic Compound Synthesis: The compound has been utilized in the synthesis of a variety of heterocyclic compounds like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These compounds have demonstrated significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, with some showing higher activity indices than standard drugs (Abu‐Hashem et al., 2020).
  • Bioactive Isoindoloquinazoline, Pyrimidine, and Thiazine Derivatives: Its derivatives are used as starting materials for the synthesis of biologically active isoindoloquinazoline, pyrimidine, and thiazine derivatives, showcasing its versatility in pharmaceutical chemistry (Abdel-latif et al., 2011).
  • Antimicrobial Activities: Thiazole-5-carboxamide derivatives, synthesized from this compound, have shown effectiveness against a range of bacterial strains, indicating its potential in antimicrobial drug development (Mhaske et al., 2011).

Structural and Molecular Analysis

  • Molecular Conformation and Supramolecular Aggregation: Structural analyses have revealed detailed insights into the molecular conformations and modes of supramolecular aggregation of its derivatives, contributing to the understanding of its chemical properties and potential applications in materials science (Sagar et al., 2018).
  • Antileukemic Agents: A class of arylcarboxamide-substituted derivatives has shown potent anti-leukemic activity, emphasizing its potential in cancer therapy (Prasanna et al., 2010).

Safety And Hazards

While specific safety and hazard information for “2-(4-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide” is not available, general safety measures for handling thiazoles include washing skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes if skin contact occurs .

Future Directions

Thiazoles have been the subject of extensive research due to their diverse biological activities. Future research may focus on the design, synthesis, and development of new thiazole derivatives with enhanced therapeutic potential and lesser side effects .

properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-18-16(22)12-4-3-5-13-14(12)19-17(24-13)20-15(21)10-6-8-11(23-2)9-7-10/h6-9,12H,3-5H2,1-2H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMIEPDENFVGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

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